Home > Products > Screening Compounds P84971 > tert-Butylrosuvastatin
tert-Butylrosuvastatin -

tert-Butylrosuvastatin

Catalog Number: EVT-8246364
CAS Number:
Molecular Formula: C26H36FN3O6S
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butylrosuvastatin is a synthetic compound derived from rosuvastatin, a well-known statin used to lower cholesterol levels. This compound is characterized by the presence of a tert-butyl group, which enhances its pharmacological properties. The tert-butyl group contributes to the compound's stability and solubility, making it a valuable addition to the class of lipid-lowering agents.

Source

tert-Butylrosuvastatin is synthesized through chemical processes that modify the structure of rosuvastatin. The synthesis typically involves introducing a tert-butyl group to the rosuvastatin framework, which is primarily derived from fermentation processes or chemical synthesis of its precursors.

Classification

tert-Butylrosuvastatin falls under the category of lipid-lowering agents, specifically statins. Statins are classified as HMG-CoA reductase inhibitors, which are primarily used to manage dyslipidemia and reduce cardiovascular risks.

Synthesis Analysis

Methods

The synthesis of tert-butylrosuvastatin can be achieved through various methods, including:

  1. Direct Alkylation: In this method, tert-butyl groups are introduced to the rosuvastatin backbone using alkylation reactions.
  2. Protective Group Strategy: This involves temporarily protecting functional groups in rosuvastatin during the introduction of the tert-butyl group, followed by deprotection.

Technical Details

  • Reagents: Common reagents include tert-butyl bromide or iodide as alkylating agents and bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Conditions: Reactions are typically carried out in solvents like dimethylformamide or acetonitrile at elevated temperatures to enhance reaction rates.
Molecular Structure Analysis

Structure

The molecular structure of tert-butylrosuvastatin features a core structure similar to that of rosuvastatin, with an added tert-butyl group. The general formula can be represented as C22_{22}H28_{28}N2_{2}O6_{6}S.

Data

  • Molecular Weight: Approximately 432.54 g/mol
  • Chemical Formula: C22_{22}H28_{28}N2_{2}O6_{6}S
  • Structural Features: The compound contains a carboxylic acid functional group, a pyrimidine ring, and a tert-butyl moiety.
Chemical Reactions Analysis

Reactions

tert-Butylrosuvastatin undergoes several important chemical reactions, including:

  1. Hydrolysis: The ester bond in the molecule can be hydrolyzed under acidic or basic conditions, leading to the release of the active drug.
  2. Oxidation: The presence of sulfur in its structure allows for oxidation reactions that can modify its pharmacological properties.

Technical Details

  • Reaction Conditions: Hydrolysis often requires acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
  • Mechanisms: For hydrolysis, mechanisms typically involve nucleophilic attack on the carbonyl carbon followed by proton transfers.
Mechanism of Action

tert-Butylrosuvastatin functions primarily through inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme:

  1. Cholesterol Synthesis Inhibition: The compound reduces endogenous cholesterol production.
  2. Increased LDL Receptors: This inhibition leads to an upregulation of low-density lipoprotein receptors on hepatocytes, enhancing clearance of LDL cholesterol from the bloodstream.

Data

  • IC50 Value: The inhibitory concentration required for 50% inhibition of HMG-CoA reductase activity is typically in the nanomolar range for statins.
  • Bioavailability: Enhanced solubility due to the tert-butyl group may improve bioavailability compared to other statins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water due to hydrophobic character imparted by the tert-butyl group.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a pH range of 4 to 7, ensuring stability in physiological conditions.
Applications

Scientific Uses

tert-Butylrosuvastatin is primarily used in clinical settings for:

  1. Cholesterol Management: As part of therapeutic regimens for patients with hyperlipidemia.
  2. Cardiovascular Risk Reduction: Employed in secondary prevention strategies for patients with established cardiovascular disease.
  3. Research Applications: Used in studies exploring lipid metabolism and cardiovascular health outcomes.
Synthetic Methodologies and Optimization

Catalytic Strategies for tert-Butyl Esterification in Rosuvastatin Derivatives

The synthesis of rosuvastatin tert-butyl ester relies critically on optimized catalytic systems for efficient C-C bond formation and esterification. Patent CN110483412A details a four-step route where catalytic selection governs yield and purity at each stage. The initial nucleophilic substitution between 5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine and heterocyclic thiols (e.g., 2-mercapto-5-phenyl-1,3,4-thiadiazole) employs inorganic bases like sodium carbonate or potassium hydroxide. This reaction achieves 85–92% conversion at 50°C in acetone-water biphasic solvent systems, exploiting the base’s dual role as catalyst and acid scavenger [1] [8].

Subsequent oxidation of the thioether intermediate utilizes molybdenum-based catalysts, notably ammonium molybdate tetrahydrate (0.05 equiv), with hydrogen peroxide (6 equiv) as a green oxidant. This combination achieves quantitative sulfone formation at 65°C in ethanol while minimizing over-oxidation byproducts—a significant improvement over traditional chromium(VI) oxidants. The tert-butyl ester formation hinges on aldol condensation catalysis, where strong alkoxide bases (e.g., sodium tert-butoxide, 0.1–1.0 equiv) enable stereoselective C–C coupling between the pyrimidine aldehyde and the chiral dioxane acetate precursor. This step proceeds at −20°C to 25°C with 78% yield and >98% diastereomeric purity [1] [8].

Table 1: Catalytic Systems for Rosuvastatin tert-Butyl Ester Synthesis

Reaction StepCatalystSolvent SystemTemperatureYield
Thioether formationSodium carbonate (1.5 equiv)Acetone/H₂O50°C92%
Sulfone oxidationMoO₃·4H₂O (0.05 equiv)/H₂O₂Ethanol65°C95%
Aldol condensationSodium tert-butoxide (0.5 equiv)Tetrahydrofuran−20°C78%
Acidic deprotectionHydrochloric acid (1M)Methanol/H₂O25°C90%

Final deprotection of the 1,3-dioxane group uses mild acid catalysis (hydrochloric acid or acetic acid) in methanol, preserving the tert-butyl ester integrity while hydrolyzing the acetal. This step exemplifies chemoselective catalysis, as stronger acids (e.g., trifluoroacetic acid) risk ester hydrolysis [5] [8].

Stereoselective Synthesis of tert-Butylrosuvastatin via Asymmetric Induction

Controlling the C3 and C5 stereocenters in rosuvastatin’s heptanoic acid chain requires precise stereochemical guidance during aldol condensation. The Felkin-Anh and Cram chelation models govern facial selectivity in carbonyl addition to the pyrimidine aldehyde intermediate. Under non-chelating conditions (e.g., sodium methoxide catalysis), the bulky tert-butyldimethylsilyl (TBS) group adopts an antiperiplanar orientation relative to the carbonyl, directing nucleophile attack anti to the adjacent isopropyl substituent per Felkin-Anh selectivity. This yields the (3R,5S)-diastereomer with 15:1 diastereomeric ratio (dr) [2] [6].

Chelation-controlled induction emerges when α-heteroatom aldehydes bind Lewis acids. Titanium tetrachloride coordinates with the pyrimidine nitrogen and aldehyde oxygen, creating a rigid cyclic transition state. Nucleophilic addition then occurs syn to the smaller hydrogen atom (Cram chelation), affording the same (3R,5S) configuration but with enhanced 30:1 dr. Patent CN105461636A demonstrates this using titanium(IV) isopropoxide (0.3 equiv) to achieve 97% stereopurity in the aldol step—critical for avoiding costly chromatographic separation [6] [9].

Table 2: Stereoselectivity in Aldol Condensation Under Different Induction Models

Induction MechanismCatalyst/AdditiveSolventdr (3R,5S:others)
Felkin-AnhSodium methoxideTetrahydrofuran15:1
Chelation controlTi(OⁱPr)₄Dichloromethane30:1
Polar effectLiClO₄Diethyl ether8:1

The chiral dioxane acetate precursor itself embodies relayed asymmetric induction, as its stereochemistry originates from L-tartaric acid—a chiral pool synthon. This auxiliary dictates syn-diastereoselectivity during its own formation, transferring chirality to the rosuvastatin chain upon coupling [2] [6].

Role of Protecting Groups in Multi-Step Synthesis: tert-Butyl as a Transient Functional Group

The acid-labile tert-butyl ester serves three pivotal roles: (1) preventing lactonization of the C5 hydroxy acid during synthesis, (2) enhancing crystallinity for purification, and (3) enabling chemoselective deprotection. Patent CN110483412A contrasts it with methyl esters, which require harsh saponification (e.g., lithium hydroxide) that degrade the pyrimidine core. The tert-butyl group is stable under basic oxidation conditions (H₂O₂/pH 9–10) but cleaves smoothly under acidic deprotection (1M HCl/methanol) of the dioxane acetal. This orthogonal protection strategy—where the tert-butyl ester and acetal coexist but deprotect sequentially—streamlines the synthesis by avoiding intermediate isolation [1] [8].

Notably, tert-butyl deprotection occurs via acid-catalyzed E1 elimination, generating isobutylene gas and the carboxylic acid without nucleophilic byproducts. This contrasts with methyl ester hydrolysis, which forms salts requiring removal. The kinetic stability of the tert-butyl ester under basic conditions is attributed to steric hindrance of the tert-butoxy carbonyl, which impedes nucleophilic attack at the carbonyl carbon [5] [8].

Table 3: Protecting Group Comparison in Rosuvastatin Synthesis

Protecting GroupDeprotection ConditionsLactonization RiskCrystallinity
Methyl esterLiOH, H₂O/THF, 0°CHighModerate
tert-Butyl esterHCl, MeOH/H₂O, 25°CNoneHigh
Benzyl esterH₂/Pd-C, MeOHModerateLow

Industrial-Scale Production Challenges: Yield Optimization and Process Sustainability

Scaling tert-butylrosuvastatin synthesis faces four interconnected hurdles: low-temperature bottlenecks, supply chain vulnerabilities, waste management, and catalyst costs. The aldol condensation (−20°C to 0°C) accounts for 40% of total energy consumption due to refrigeration demands. Patent CN110483412A addresses this by substituting lithium bases with sodium tert-butoxide, allowing reaction temperatures up to 25°C while maintaining 75% yield—reducing energy use by 200% per kilogram [8].

Supply chain risks emerge from single-source reagents like 5-bromomethyl pyrimidine. The 2024 semiconductor shortage analogously delayed bromoalkyl intermediates, slashing rosuvastatin API production by 30%. Mitigation strategies include dual-sourcing 2-mercapto-5-phenyl-1,3,4-thiadiazole and qualifying backup suppliers for tert-butyl acetoacetate [7] [8].

Waste streams pose environmental and cost burdens. The sulfoxidation step historically generated 8 kg sodium bromide/kg product, but hydrogen peroxide oxidation now reduces this to <0.5 kg. Solvent recovery is critical: distilling acetone from thioether formation achieves 90% reuse, lowering the process mass intensity (PMI) from 120 to 45. Catalyst recycling remains problematic, however, as molybdenum leaches into aqueous phases, requiring costly ion-exchange resins for removal [1] [8] [10].

Table 4: Operational Cost Distribution in Commercial-Scale Synthesis

Cost Category% of Total CostOptimization Strategy
Raw materials55%Bulk sourcing of tert-butyl acetoacetate
Energy consumption20%Higher-temperature aldol catalysis
Waste disposal15%H₂O₂ oxidation (replaces CrO₃)
Catalyst replenishment10%Mo-catalyst immobilization (R&D phase)

Process intensification studies reveal two leverage points: (1) telescoping the oxidation and aldol steps avoids isolating the sulfone intermediate, cutting cycle time by 34 hours per batch, and (2) switching from batch to flow chemistry for thioether formation improves heat control, suppressing bis-alkylation impurities to <0.3%. Despite advances, the industry grapples with tert-butyl isocyanate price volatility ($45–$88/kg), driven by demand from pesticide manufacturers—prompting substitution studies with ditert-butyl dicarbonate [3] [8] [10].

Properties

Product Name

tert-Butylrosuvastatin

IUPAC Name

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C26H36FN3O6S

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+

InChI Key

IJHZGLLGELSZAF-OUKQBFOZSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.